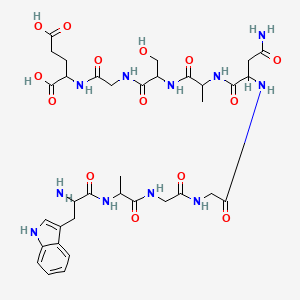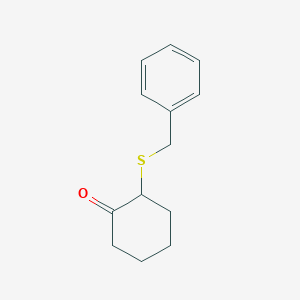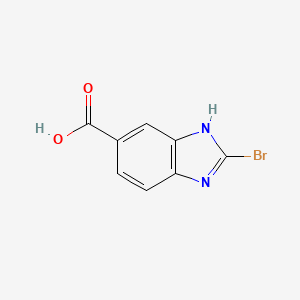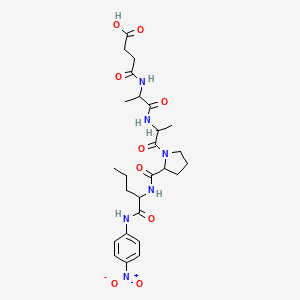![molecular formula C13H21N3O2S B12107829 (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)
(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine: is a chemical compound with the molecular formula C13H21N3O2S and a molecular weight of 283.39 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine typically involves the reaction of 4-phenylpiperazine with propylamine in the presence of a sulfonylating agent . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and catalysis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions . It serves as a ligand in binding studies and helps in understanding the structure-activity relationships of various biological molecules.
Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent . It has shown promise in the treatment of neurological disorders and cancer due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals . It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine involves its interaction with specific molecular targets such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation .
Comparison with Similar Compounds
Uniqueness: (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine is unique due to its specific structural features that allow it to interact with a wide range of molecular targets
Properties
Molecular Formula |
C13H21N3O2S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonylpropan-1-amine |
InChI |
InChI=1S/C13H21N3O2S/c14-7-4-12-19(17,18)16-10-8-15(9-11-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2 |
InChI Key |
IMZOLPRUFKDSAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)
![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)
![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)





